N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-13-10-11-26-20(13)16(23)12-22-21(24)19-14-6-2-4-8-17(14)25-18-9-5-3-7-15(18)19/h2-11,16,19,23H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGGDLPHCHTNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the Xanthene Core: The xanthene core can be introduced through a Friedel-Crafts alkylation reaction, where the thiophene derivative reacts with a xanthene precursor in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical parameters of the target compound with its analogues:
Key Observations:
- Electronic Effects: The electron-rich thiophene in the target compound may facilitate π-π stacking interactions with biological targets, whereas the cyano group in could modulate electron density at the amide nitrogen.
- Stability: The 9-oxo group in may render it more susceptible to redox reactions compared to the reduced 9H-xanthene core in the target compound.
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- CAS Number : 1351598-37-2
The structure consists of a xanthene core with a carboxamide functional group and a hydroxyethyl side chain attached to a thiophene ring, which may contribute to its biological properties.
Antimicrobial Properties
Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies have shown that certain xanthene derivatives can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Fluorescent Properties : The xanthene core allows for strong fluorescence, which can be utilized in bioimaging and as a probe in various biological assays.
- Enzyme Inhibition : Some studies suggest that xanthene derivatives may act as inhibitors for key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases .
- Membrane Interaction : The thiophene ring may enhance the compound's ability to interact with lipid membranes, affecting membrane fluidity and permeability, which is crucial for antimicrobial activity .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of similar compounds demonstrated that derivatives with a thiophene moiety showed enhanced activity against Gram-positive bacteria. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to quantify the effects. Results indicated that compounds with structural similarities to this compound exhibited promising antimicrobial properties, warranting further investigation into their clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
